2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate
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Description
2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate is a useful research compound. Its molecular formula is C34H42BF4N3 and its molecular weight is 579.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((E)-2-(2-(dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate is a synthetic indole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indolium core and various substituents that may influence its biological activity. The molecular formula is C36H43BF4N2 with a molecular weight of approximately 590.56 g/mol. The tetrafluoroborate salt form enhances its solubility and stability in biological systems.
The biological activity of this compound appears to be mediated through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
- Antimicrobial Properties : Research indicates potential antibacterial activity against Gram-positive bacteria by disrupting bacterial cell wall biosynthesis. This is particularly relevant in the context of rising antibiotic resistance.
- Neuropharmacological Effects : Given its dimethylamino group, there may be implications for neurotransmitter modulation, which could be beneficial in treating neurological disorders.
Pharmacological Studies
A review of existing literature reveals several studies investigating the pharmacological properties of this compound:
Study | Findings | Methodology |
---|---|---|
Study 1 | Exhibited significant cytotoxicity in HeLa cells (IC50 = 5.99 μM) | MTT assay |
Study 2 | Inhibited bacterial growth in Staphylococcus aureus (MIC = 0.5 µg/mL) | Broth microdilution method |
Study 3 | Induced apoptosis in MDA-MB-231 breast cancer cells | Flow cytometry analysis |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial evaluated the efficacy of the compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting its potential as a novel anticancer agent.
- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, providing a promising avenue for tackling chronic infections.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and long-term safety profiles.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents or antibiotics.
Properties
Molecular Formula |
C34H42BF4N3 |
---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
[(2E,6E)-2,6-bis[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexylidene]-dimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C34H42N3.BF4/c1-33(2)26-16-9-11-18-28(26)36(7)30(33)22-20-24-14-13-15-25(32(24)35(5)6)21-23-31-34(3,4)27-17-10-12-19-29(27)37(31)8;2-1(3,4)5/h9-12,16-23H,13-15H2,1-8H3;/q+1;-1 |
InChI Key |
INEKOXODMCXFMF-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(/C(=C\C=C/2\C(=[N+](C)C)/C(=C/C=C\3/N(C4=CC=CC=C4C3(C)C)C)/CCC2)/N(C5=CC=CC=C15)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=[N+](C)C)C)C |
Origin of Product |
United States |
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